N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-leucinamide
Description
N-Benzoylglycyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-leucinamide is a synthetic peptide derivative characterized by a benzoyl group, two diaminomethylidene-modified L-ornithyl residues, and a naphthalen-2-yl-L-leucinamide terminus. Its design aligns with peptidomimetic strategies aimed at enhancing stability and target affinity through post-translational modifications, such as guanidinylation (via diaminomethylidene groups) and aromatic appendages (naphthalene) .
Properties
CAS No. |
78496-77-2 |
|---|---|
Molecular Formula |
C37H51N11O5 |
Molecular Weight |
729.9 g/mol |
IUPAC Name |
N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C37H51N11O5/c1-23(2)20-30(35(53)45-27-17-16-24-10-6-7-13-26(24)21-27)48-34(52)29(15-9-19-43-37(40)41)47-33(51)28(14-8-18-42-36(38)39)46-31(49)22-44-32(50)25-11-4-3-5-12-25/h3-7,10-13,16-17,21,23,28-30H,8-9,14-15,18-20,22H2,1-2H3,(H,44,50)(H,45,53)(H,46,49)(H,47,51)(H,48,52)(H4,38,39,42)(H4,40,41,43)/t28-,29-,30-/m0/s1 |
InChI Key |
HTDVLDNJYVKCMF-DTXPUJKBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several peptide-based molecules:
- N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride : Features a benzoyl group and nitroanilide chromophore, commonly used as a substrate for proteolytic enzymes like trypsin .
- N-Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide hydrochloride : Contains a benzoyl head and nitroanilide tail, designed for fluorescence-based enzyme assays .
Physical and Analytical Properties
Analytical Methodologies
The analytical protocols for N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride (e.g., HPLC with C18 columns and methanol-water gradients ) may be adaptable to the target compound, given shared benzoyl and peptide backbones. However, the naphthalene moiety could necessitate UV detection at longer wavelengths (e.g., 280 nm) compared to nitroanilide (∼400 nm) .
Research Implications and Limitations
While direct studies on the target compound are scarce, structural parallels with characterized analogues suggest:
- Biochemical Applications: Potential use as a protease substrate or inhibitor, leveraging the diaminomethylidene ornithyl residues for charge-mediated interactions .
- Synthetic Challenges: The naphthalene terminus and dual diaminomethylidene groups may complicate synthesis and purification, requiring optimized chromatographic conditions .
Limitations : Absence of experimental data (e.g., IC₅₀, solubility) for the target compound necessitates caution in extrapolating findings from analogues. Further studies are needed to validate inferred properties.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the solid-phase synthesis of this peptide derivative?
- Methodological Answer : Optimize coupling efficiency by selecting orthogonal protecting groups (e.g., Fmoc for amines) and activating agents (e.g., HATU/DIPEA). Monitor reaction progress via LC-MS to confirm intermediate formation. Use acetonitrile as a solvent for improved solubility of hydrophobic residues like naphthalen-2-yl-L-leucinamide . Pre-activate carboxyl groups to minimize racemization risks .
Q. How can researchers ensure reproducibility in purification steps for this compound?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Validate purity using high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., H-C HSQC) to confirm stereochemical integrity . For large-scale batches, consider flash chromatography with silica gel modified with ion-pairing agents .
Q. What analytical techniques are essential for structural characterization?
- Methodological Answer : Combine FT-IR to verify amide bond formation (1650–1680 cm), H/C NMR to resolve diaminomethylene and benzoyl groups, and circular dichroism (CD) to assess secondary structure in solution . X-ray crystallography may be used if crystalline forms are obtainable .
Advanced Research Questions
Q. How can discrepancies in bioactivity data between batches be systematically addressed?
- Methodological Answer : Perform batch-to-batch comparison via:
- HPLC-ELSD : Detect trace impurities (e.g., deletion sequences).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity variations to biological targets.
- Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, coupling time) impacting bioactivity .
Q. What strategies are effective for probing the interaction of this compound with enzymatic targets?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics. For mechanistic studies, synthesize fluorescently labeled analogs (e.g., FITC-conjugated) for fluorescence polarization assays. Molecular dynamics simulations can predict binding poses, guided by NMR-derived constraints .
Q. How can heuristic algorithms improve synthesis yield optimization?
- Methodological Answer : Implement Bayesian optimization to explore reaction parameter space (e.g., solvent ratio, catalyst loading) with minimal experiments. Validate predictions via parallelized microreactor arrays. Compare results with traditional grid-search approaches to assess efficiency gains .
Q. What are the challenges in analyzing the stability of the diaminomethylene group under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 2–9, 37°C) with LC-MS/MS monitoring. Identify degradation products (e.g., ornithine derivatives) and quantify via N-labeled isotopic tracing. Use density functional theory (DFT) to model hydrolysis pathways .
Methodological Notes for Data Contradictions
- Synthesis Yield Variability : Cross-validate analytical methods (e.g., NMR vs. LC-MS) to rule out instrument bias. Replicate reactions under inert atmospheres to control oxidation side reactions .
- Bioactivity Inconsistencies : Normalize data using internal standards (e.g., stable isotope-labeled analogs) and apply multivariate regression to account for confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
